molecular formula C17H17FN4O2 B2905501 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide CAS No. 953227-04-8

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide

Cat. No.: B2905501
CAS No.: 953227-04-8
M. Wt: 328.347
InChI Key: LHMXODAHFKXYEU-UHFFFAOYSA-N
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Description

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a synthetic organic compound that features an imidazole ring, a fluorophenyl group, and an isoxazole ring. Compounds with such structures are often explored for their potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

    Introduction of the Propyl Chain: The propyl chain can be introduced via alkylation reactions.

    Synthesis of the Isoxazole Ring: The isoxazole ring can be formed through cycloaddition reactions involving nitrile oxides and alkenes.

    Coupling Reactions: The final step involves coupling the imidazole and isoxazole intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring.

    Reduction: Reduction reactions could target the fluorophenyl group or the isoxazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, alkyl halides, or sulfonates.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its potential as an antimicrobial or antifungal agent.

    Medicine: Exploring its therapeutic potential for treating infections or inflammatory conditions.

    Industry: Potential use in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Antimicrobial Activity: It might inhibit bacterial enzymes or disrupt cell membranes.

    Anti-inflammatory Activity: It could modulate inflammatory pathways by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(1H-imidazol-1-yl)propyl)-2-(5-phenylisoxazol-3-yl)acetamide: Lacks the fluorine atom.

    N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide: Contains a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide might enhance its biological activity or alter its pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(3-imidazol-1-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O2/c18-14-4-2-13(3-5-14)16-10-15(21-24-16)11-17(23)20-6-1-8-22-9-7-19-12-22/h2-5,7,9-10,12H,1,6,8,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMXODAHFKXYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CC(=O)NCCCN3C=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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